1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene

Epigenetics Chemical Biology Drug Discovery

Sourcing bifunctional trisubstituted benzenes with precise 1,3,5-substitution patterns often leads to lengthy custom synthesis timelines. 1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene resolves this by providing three orthogonal reactive handles in a single scaffold. - Benzylic bromide enables rapid library diversification via SN2 chemistry. - Validated BRD9 binding (Kd 150 nM) and α7 nAChR antagonism (IC50 4,170 nM) support immediate use in epigenetic and neuro target engagement assays. - Available for immediate global dispatch, eliminating project delays.

Molecular Formula C10H12BrCl
Molecular Weight 247.56 g/mol
CAS No. 652977-97-4
Cat. No. B12534442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene
CAS652977-97-4
Molecular FormulaC10H12BrCl
Molecular Weight247.56 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CBr)CCCl
InChIInChI=1S/C10H12BrCl/c1-8-4-9(2-3-12)6-10(5-8)7-11/h4-6H,2-3,7H2,1H3
InChIKeyDJHGAEBQJNJUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene: Procurement & Technical Specs


1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene (CAS 652977-97-4) is a bifunctional, trisubstituted aromatic compound with the molecular formula C10H12BrCl and a molecular weight of 247.56 g/mol . It features three distinct reactive sites: a benzylic bromomethyl group, a 2-chloroethyl chain, and a ring methyl substituent. These groups enable its use as a specialized building block in medicinal chemistry and organic synthesis, particularly for introducing specific structural motifs and as a chemical tool for probing biological targets [1].

1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene: Non-Interchangeability


While many aryl halides share a C10H12BrCl formula, generic substitution with in-class analogs is not advisable for 1-(bromomethyl)-3-(2-chloroethyl)-5-methylbenzene . Its specific 1,3,5-substitution pattern on the aromatic ring, featuring a benzylic bromide, an alkyl chloride, and a methyl group, creates a unique steric and electronic environment that governs its chemical reactivity and biological interactions [1]. Analogs lacking this precise arrangement, such as 1-bromo-4-(tert-butyl)-2-chlorobenzene, will not engage the same molecular targets or reaction pathways with the same kinetics or selectivity, potentially leading to project failure . The evidence below quantifies these critical differences.

1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene: Quantitative Differentiation


Selective BRD9 Binding Affinity

1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene exhibits a Kd of 150 nM for human BRD9, demonstrating a 7.3-fold greater affinity than for BRD4 (Kd = 6,900 nM), establishing its selectivity profile [1].

Epigenetics Chemical Biology Drug Discovery

α7 nAChR Antagonism

The compound functions as a weak antagonist at the human α7 nAChR with an IC50 of 4,170 nM, while the prototypical agonist nicotine has an EC50 of ~3 µM, highlighting its distinct functional profile [1].

Neuroscience Ion Channel Pharmacology Drug Discovery

Benzylic Bromide Chemoselective Reactivity

The benzylic bromomethyl group is significantly more reactive towards nucleophiles than the 2-chloroethyl group, enabling chemoselective derivatization. The calculated LogP of 3.67 for this compound is distinct from other C10H12BrCl isomers, affecting its solubility and pharmacokinetic properties .

Organic Synthesis Medicinal Chemistry Chemical Biology

X-Ray Crystal Structure Confirmation

The solid-state crystal structure of a closely related analog has been resolved by X-ray diffraction, confirming the expected geometry and spatial arrangement of the bromomethyl and chloroethyl substituents, a feature not available for many in-class isomers [1].

Structural Biology Crystallography Chemical Analysis

1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene: Application Scenarios


BRD9 Bromodomain Chemical Probe

Leverage the compound's 150 nM Kd for BRD9 as a starting point for developing selective chemical probes for epigenetic research, based on its validated binding profile [1].

α7 nAChR Antagonism Functional Analysis

Employ the compound as an antagonist (IC50 = 4,170 nM) in cell-based assays to investigate α7 nAChR function and its role in neurological disorders, providing a complementary tool to agonists like nicotine [1].

Chemoselective Derivatization

Utilize the compound's reactive benzylic bromide for the selective introduction of nucleophiles to build focused libraries, while the 2-chloroethyl and 5-methyl groups provide distinct handles for further optimization or structural diversity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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